4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide
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Overview
Description
4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets. It acts by inhibiting the production of histamine in the body, which is achieved by blocking H1 receptors or inhibiting histamine release from mast cells . This mechanism makes it effective in treating conditions like bronchial asthma and chronic obstructive pulmonary disease.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylpiperidine: A related compound with similar structural features but different functional groups.
N-(piperidin-4-yl)benzamide: Another similar compound with variations in the substituents on the benzamide moiety.
Uniqueness
4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit histamine production and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C13H17ClN2O/c1-16(12-6-8-15-9-7-12)13(17)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
IAGOGYHFXOQFPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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